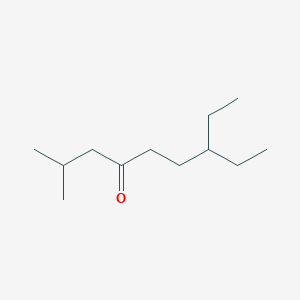

7-Ethyl-2-methyl-4-nonanone

Beschreibung

The exact mass of the compound 7-Ethyl-2-methyl-4-nonanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Ethyl-2-methyl-4-nonanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethyl-2-methyl-4-nonanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-ethyl-2-methylnonan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-5-11(6-2)7-8-12(13)9-10(3)4/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIMOXFYWOEJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289378 | |

| Record name | 7-ethyl-2-methylnonan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-29-1 | |

| Record name | 7-Ethyl-2-methyl-4-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 60571 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60571 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-ethyl-2-methylnonan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ETHYL-2-METHYL-4-NONANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Ethyl-2-methyl-4-nonanone (CAS 6628-29-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethyl-2-methyl-4-nonanone, a branched aliphatic ketone, presents a unique molecular architecture that is of interest in various fields of chemical synthesis and potential biological applications. Its structure, characterized by a nonanone backbone with ethyl and methyl substitutions, results in a sterically hindered carbonyl group, influencing its reactivity and physicochemical properties. This guide provides a comprehensive technical overview of 7-Ethyl-2-methyl-4-nonanone, including its chemical and physical properties, a plausible synthetic route, detailed analytical methodologies, and a discussion of its potential applications.

Chemical and Physical Properties

7-Ethyl-2-methyl-4-nonanone is an organic compound with the molecular formula C12H24O.[1][2] It is a colorless to pale yellow liquid, and like many ketones, it may possess a characteristic fruity or sweet odor, suggesting potential use in the fragrance industry.[2] Its branched nature contributes to its solubility in organic solvents and moderate volatility.[2]

Table 1: Physicochemical Properties of 7-Ethyl-2-methyl-4-nonanone

| Property | Value | Source |

| CAS Number | 6628-29-1 | [1][2][3][4] |

| Molecular Formula | C12H24O | [1][2][3] |

| Molecular Weight | 184.32 g/mol | [1][3] |

| IUPAC Name | 7-ethyl-2-methylnonan-4-one | [3] |

| SMILES | CCC(CC)CCC(=O)CC(C)C | [1][2][3] |

| InChI | InChI=1S/C12H24O/c1-5-11(6-2)7-8-12(13)9-10(3)4/h10-11H,5-9H2,1-4H3 | [1][2][3] |

| InChIKey | UBIMOXFYWOEJRG-UHFFFAOYSA-N | [1][2][3] |

| Predicted XLogP3 | 3.9 | [3] |

| Predicted Topological Polar Surface Area | 17.1 Ų | [1] |

| Predicted Rotatable Bond Count | 7 | [1] |

| Predicted Hydrogen Bond Acceptor Count | 1 | [1] |

| Predicted Hydrogen Bond Donor Count | 0 | [1] |

Synthesis of 7-Ethyl-2-methyl-4-nonanone

A robust and high-yielding synthetic route to 7-Ethyl-2-methyl-4-nonanone can be achieved through the oxidation of the corresponding secondary alcohol, 7-ethyl-2-methyl-4-nonanol (CAS 7529-29-5).[5] The oxidation of secondary alcohols to ketones is a fundamental and well-established transformation in organic synthesis, with several reliable methods available.

Proposed Synthetic Pathway: Oxidation of 7-Ethyl-2-methyl-4-nonanol

The choice of oxidizing agent is critical to ensure a clean and efficient conversion without over-oxidation or side reactions. Given the sterically hindered nature of the secondary alcohol, a mild and selective oxidant is preferred.

Caption: Proposed synthesis of 7-Ethyl-2-methyl-4-nonanone.

Experimental Protocol: Synthesis via Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its mild reaction conditions and high efficiency in oxidizing sterically hindered alcohols.

Materials:

-

7-Ethyl-2-methyl-4-nonanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-ethyl-2-methyl-4-nonanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 equivalents) portion-wise. The reaction is typically exothermic and should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 7-Ethyl-2-methyl-4-nonanone by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Analytical Methodologies

Accurate characterization and quantification of 7-Ethyl-2-methyl-4-nonanone are essential for research and quality control. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Spectroscopic Analysis

Spectroscopic data for 7-Ethyl-2-methyl-4-nonanone is available in public databases, providing a reference for structural confirmation.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretch, typically in the range of 1710-1720 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the complete oxidation of the alcohol precursor.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl and methyl groups, as well as the methylene protons adjacent to the carbonyl and the chiral centers. The chemical shifts and splitting patterns will be complex due to the asymmetry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon in the downfield region (typically >200 ppm). The remaining carbon signals will correspond to the various methyl, methylene, and methine groups in the molecule.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern will be characteristic of a branched aliphatic ketone, with major fragments arising from alpha-cleavage on either side of the carbonyl group. Expected fragments would include ions corresponding to the loss of alkyl radicals.[6][7][8][9][10]

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like 7-Ethyl-2-methyl-4-nonanone.

Caption: General workflow for GC-MS analysis of ketones.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 min

-

Ramp: 10 °C/min to 250 °C

-

Final hold: 5 min at 250 °C

-

-

Injection Volume: 1 µL

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

High-Performance Liquid Chromatography (HPLC)

For less volatile samples or for quantification in complex matrices, HPLC with UV detection after derivatization can be employed. Simple ketones often lack a strong chromophore, necessitating derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to form a highly UV-active hydrazone derivative.

Experimental Protocol: HPLC Analysis with DNPH Derivatization

1. Derivatization:

-

Prepare a solution of the sample containing 7-Ethyl-2-methyl-4-nonanone in acetonitrile.

-

Add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile.

-

Allow the reaction to proceed at room temperature or with gentle heating to form the 7-ethyl-2-methyl-4-nonanone-DNPH derivative.

2. HPLC Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 360 nm.

-

Injection Volume: 10 µL.

Potential Applications and Biological Relevance

While specific applications for 7-Ethyl-2-methyl-4-nonanone in drug development are not yet documented, its structural features suggest areas of potential interest.

-

Synthetic Building Block: Branched aliphatic ketones are valuable intermediates in organic synthesis.[11] The sterically hindered carbonyl group can be used to introduce chirality and complexity into larger molecules, which is a key consideration in the synthesis of active pharmaceutical ingredients (APIs).

-

Fragrance and Flavor Industry: As previously mentioned, many ketones possess distinct aromas, and 7-Ethyl-2-methyl-4-nonanone's potential fruity or sweet scent makes it a candidate for use in the formulation of fragrances and flavors.[2]

-

Biological Activity of C12 Compounds: While not directly related to the target molecule, it is noteworthy that certain C12 fatty acids (a component of medium-chain triglycerides) are known to be ketogenic.[12][13] Ketone bodies produced from these fatty acids can serve as an alternative energy source for the brain and have been investigated for their neuroprotective effects in conditions like Alzheimer's disease.[14] Further research would be needed to determine if 7-Ethyl-2-methyl-4-nonanone or its metabolites have any relevant biological activity.

Safety and Handling

7-Ethyl-2-methyl-4-nonanone is classified as harmful to aquatic life with long-lasting effects (H412).[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). It should be handled in a well-ventilated area, and appropriate measures should be taken to prevent its release into the environment.

Conclusion

7-Ethyl-2-methyl-4-nonanone is a branched aliphatic ketone with potential applications in organic synthesis and the fragrance industry. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible and detailed synthetic route, and robust analytical methodologies for its characterization and quantification. While its direct role in drug development is yet to be established, its unique structure as a sterically hindered ketone makes it an interesting candidate for further investigation as a synthetic intermediate. The protocols and data presented herein serve as a valuable resource for researchers and scientists working with this and structurally related compounds.

References

-

PubChem. 7-Ethyl-2-methyl-4-nonanol. National Center for Biotechnology Information. [Link]

-

PubChem. 7-Ethyl-2-methyl-4-nonanone. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. [Link]

-

Study.com. Aliphatic Ketone Definition, Structure & Examples - Lesson. [Link]

-

Frontiers. The Ketogenic Effect of Medium-Chain Triacylglycerides. [Link]

-

PMC. Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day. [Link]

-

The Empowered Nutritionist. MCTs Explained: C8, C10, C12 and Why They Matter for Energy, Ketosis, and Metabolic Flexibility. [Link]

-

PMC. Supplementation of Regular Diet With Medium-Chain Triglycerides for Procognitive Effects: A Narrative Review. [Link]

-

Restorative Medicine. Coconut Oil and MCT Oil: Ketones as Alternative Fuel for the Brain in Alzheimer's and Other Disorders. [Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. CAS 6628-29-1: 7-Ethyl-2-methyl-4-nonanone | CymitQuimica [cymitquimica.com]

- 3. 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-ethyl-2-methyl-4-nonanone | 6628-29-1 [chemicalbook.com]

- 5. 7-Ethyl-2-methyl-4-nonanol | C12H26O | CID 44135622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Aliphatic Ketone Definition, Structure & Examples - Lesson | Study.com [study.com]

- 12. lifewellnesslab.com [lifewellnesslab.com]

- 13. Frontiers | The Ketogenic Effect of Medium-Chain Triacylglycerides [frontiersin.org]

- 14. Supplementation of Regular Diet With Medium-Chain Triglycerides for Procognitive Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 7-Ethyl-2-methyl-4-nonanone

This technical guide provides a comprehensive overview of the core physical properties of 7-Ethyl-2-methyl-4-nonanone, a branched aliphatic ketone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for property determination.

Introduction

7-Ethyl-2-methyl-4-nonanone (CAS No. 6628-29-1) is an organic compound with the molecular formula C₁₂H₂₄O.[1][2] Its structure, featuring a twelve-carbon backbone with ethyl and methyl substitutions, results in a molecule of interest for various chemical syntheses and as a potential intermediate in the development of novel compounds. This guide delves into the essential physical characteristics that define its behavior and inform its application in a laboratory and industrial setting. The compound is typically a colorless to pale yellow liquid with a characteristic fruity or sweet odor.[2]

Core Physical Properties

A summary of the fundamental physical properties of 7-Ethyl-2-methyl-4-nonanone is presented below. It is important to note that while some properties are computationally derived, this guide provides the experimental framework for their empirical determination.

| Property | Value/Expected Range | Source |

| Molecular Formula | C₁₂H₂₄O | [1][2] |

| Molecular Weight | 184.32 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Fruity or sweet | [2] |

| Boiling Point | Moderately volatile (Estimated) | [2] |

| Solubility | Expected to be soluble in organic solvents and have low solubility in water.[4][5][6] |

Experimental Determination of Physical Properties

The following sections detail the standardized experimental protocols for determining the key physical properties of liquid ketones like 7-Ethyl-2-methyl-4-nonanone. The rationale behind each procedural step is explained to provide a deeper understanding of the methodology.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility. For a pure compound, it is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][8]

This micro-method is ideal for determining the boiling point with a small sample volume.

-

Sample Preparation: A few milliliters of 7-Ethyl-2-methyl-4-nonanone are placed in a small test tube (fusion tube).[7][9]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[7][9]

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., paraffin oil).[9]

-

Heating and Observation: The bath is heated gently and stirred to ensure uniform temperature distribution.[8][9] As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

Causality: The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external pressure. The stream of bubbles indicates that the vapor pressure of the sample is greater than the external pressure. As the liquid cools, the vapor pressure decreases, and when it equals the external pressure, the liquid is drawn into the capillary. This point represents the true boiling point.

Caption: Workflow for boiling point determination using the capillary method.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property that can be used to assess the purity of a substance.[11]

The pycnometer method is a highly precise technique for determining the density of a liquid.[11]

-

Preparation: A clean, dry pycnometer of a known volume is weighed accurately on an analytical balance (m_empty).[11][12][13]

-

Filling: The pycnometer is filled with 7-Ethyl-2-methyl-4-nonanone, ensuring no air bubbles are trapped. The capillary stopper is inserted, allowing excess liquid to be expelled.[11][12][13]

-

Thermostatting: The filled pycnometer is placed in a thermostatic bath at a specific temperature (e.g., 20°C) until thermal equilibrium is reached.[12][14]

-

Final Weighing: The outside of the pycnometer is carefully dried, and it is weighed again (m_filled).[11][12][13]

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V, where V is the calibrated volume of the pycnometer.[11]

Causality: This gravimetric method provides high accuracy because it relies on precise measurements of mass and a calibrated volume. Temperature control is crucial as the volume of the liquid, and thus its density, is temperature-dependent.

Caption: Step-by-step workflow for density determination using a pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much light bends when it passes through a substance and is a valuable tool for identifying and assessing the purity of a liquid.[15]

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[16][17]

-

Calibration: The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.[16][18]

-

Sample Application: A few drops of 7-Ethyl-2-methyl-4-nonanone are placed on the clean, dry prism surface.[17]

-

Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.[15][16]

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[17]

Causality: The Abbe refractometer operates on the principle of total internal reflection. The angle at which this occurs is dependent on the refractive index of the sample. The instrument is designed to directly correlate this critical angle to a refractive index value.

Solubility Assessment

The solubility of a compound in various solvents provides insights into its polarity and potential applications. Ketones are polar molecules due to the carbonyl group and can act as hydrogen-bond acceptors with water.[19] However, the long alkyl chain in 7-Ethyl-2-methyl-4-nonanone is expected to confer significant nonpolar character, leading to low solubility in water but good solubility in organic solvents.[4][5][6]

-

Sample Preparation: A small, measured amount of 7-Ethyl-2-methyl-4-nonanone (e.g., 0.1 mL) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each test solvent (e.g., 2 mL of water, ethanol, acetone, hexane) is added to a separate test tube.

-

Observation: The mixture is agitated, and the solubility is observed. The compound is considered soluble if a homogeneous solution forms.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 7-Ethyl-2-methyl-4-nonanone, the most characteristic absorption will be from the carbonyl group (C=O).

-

Expected Absorption: A strong, sharp absorption peak is expected in the range of 1710-1725 cm⁻¹ for the C=O stretch of a saturated aliphatic ketone.[20] Conjugation with a double bond or aromatic ring would lower this frequency.[21][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Protons on the carbons alpha to the carbonyl group (the CH₂ and CH groups at positions 3 and 5) are expected to be deshielded and appear in the 2.1-2.4 ppm region.[23] Other alkyl protons will appear further upfield.

-

¹³C NMR: The carbonyl carbon is highly deshielded and will produce a characteristic signal in the 190-220 ppm range.[24][25][26][27][28] The other sp³ hybridized carbons will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Fragmentation: Aliphatic ketones like 7-Ethyl-2-methyl-4-nonanone typically undergo characteristic fragmentation patterns.[29][30][31][32]

-

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

-

McLafferty Rearrangement: A rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond.[33]

-

Safety and Handling

Based on available data, 7-Ethyl-2-methyl-4-nonanone should be handled with care. It may pose health risks if inhaled or ingested.[2]

Conclusion

This technical guide has outlined the key physical properties of 7-Ethyl-2-methyl-4-nonanone and provided detailed, field-proven methodologies for their experimental determination. A thorough understanding of these properties is fundamental for the effective application of this compound in research and development. The provided protocols serve as a robust framework for obtaining reliable and reproducible data, ensuring scientific integrity in its characterization.

References

-

How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. (2026, January 13). Retrieved from [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

-

IR: ketones. (n.d.). University of Calgary. Retrieved from [Link]

-

Ketone infrared spectra. (n.d.). Chemistry. Retrieved from [Link]

-

Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). Nptel. Retrieved from [Link]

-

Mass Spectrometry of Ketones and Aldehydes | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

The Carbonyl Group, Part I: Introduction. (2017, September 1). Spectroscopy Online. Retrieved from [Link]

-

3 Ways to Measure Density Know-How, Hints, and More. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]

-

Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu. Retrieved from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Abbe's refractometer, temperature controller, light source and samples. (n.d.). Virtual Labs. Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

12.3 Mass Spectrometry of Some Common Functional Groups. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). CDN. Retrieved from [Link]

-

Ketones. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. (n.d.). ACS Publications. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). University of Toronto. Retrieved from [Link]

-

Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]

-

1 density determination by pycnometer. (n.d.). University of Chemistry and Technology, Prague. Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). ResearchGate. Retrieved from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

-

Determination of Specific Gravity and Density. (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

-

Pycnometer. (2008, February 24). Chemical Engineering | University of Utah. Retrieved from [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). epgp. Retrieved from [Link]

-

Properties of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

ABBE REFRACTOMETER. (n.d.). University of Technology. Retrieved from [Link]

-

Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Ketones: Structure, Properties and Chemical test. (2024, November 20). Allen. Retrieved from [Link]

-

Primer on ¹³C NMR Spectroscopy. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

The ketone whose 1H NMR spectrum is shown here was obtained as th... (n.d.). Study Prep in Pearson+. Retrieved from [Link]

-

Abbe refractometer operation steps and usage. (2014, February 10). EEWorld. Retrieved from [Link]

-

(a) Experimental setup for refractive index measurements with the Abbe... (n.d.). ResearchGate. Retrieved from [Link]

-

7-Ethyl-2-methyl-4-nonanone. (n.d.). PubChem. Retrieved from [Link]

-

Chem 360 Jasperse Ch. 13 Notes. Spectroscopy 13 13C NMR (Sections 13.13,14). (n.d.). Concordia College. Retrieved from [Link]

-

nuclear magnetic resonance. (2023, May 13). spectroscopy. Retrieved from [Link]

-

Carbon-13 NMR Spectroscopy. (2019, January 22). YouTube. Retrieved from [Link]

-

H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. (2016, April 27). YouTube. Retrieved from [Link]

-

Ketone. (n.d.). Wikipedia. Retrieved from [Link]

-

7-Ethyl-2-methyl-4-nonanol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. CAS 6628-29-1: 7-Ethyl-2-methyl-4-nonanone | CymitQuimica [cymitquimica.com]

- 3. 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. allen.in [allen.in]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. che.utah.edu [che.utah.edu]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. Virtual Labs [mp-amrt.vlabs.ac.in]

- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. yccskarad.com [yccskarad.com]

- 18. en.eeworld.com.cn [en.eeworld.com.cn]

- 19. Ketone - Wikipedia [en.wikipedia.org]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 27. chem.uoi.gr [chem.uoi.gr]

- 28. youtube.com [youtube.com]

- 29. jove.com [jove.com]

- 30. archive.nptel.ac.in [archive.nptel.ac.in]

- 31. scribd.com [scribd.com]

- 32. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 33. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to the Characterization of Novel Ketones from Natural Sources, with 7-Ethyl-2-methyl-4-nonanone as a Case Study

To the Researcher: A comprehensive review of scientific literature and chemical databases indicates that 7-Ethyl-2-methyl-4-nonanone is not a known naturally occurring compound. While its chemical properties are documented, there is no evidence of its isolation from a plant, fungal, or microbial source.[1][2][3]

This guide, therefore, pivots from documenting its natural occurrence to providing a robust, field-proven framework for the isolation, identification, and characterization of novel or unknown ketones from natural sources. We will use the chemical structure of 7-Ethyl-2-methyl-4-nonanone as a hypothetical target to illustrate the principles and methodologies that a senior application scientist would employ in such a discovery workflow. This approach ensures scientific integrity while delivering a technically rich and practical guide for researchers in natural product chemistry and drug development.

Part 1: A Framework for the Discovery of Novel Bioactive Ketones

The discovery of novel natural products is a systematic process that begins with a strategic selection of biological material and progresses through stages of extraction, fractionation, and ultimate structural elucidation. The causality behind this workflow is to progressively enrich the concentration of the target analyte(s) while removing interfering matrix components, enabling definitive identification by high-resolution analytical techniques.

The logical framework for such an investigation is outlined below. This workflow is designed as a self-validating system, where each step provides data that informs the next, and orthogonal methods are used to confirm findings.

Sources

Synthesis, Characterization, and Applications of 7-Ethyl-2-methyl-4-nonanone: A Comprehensive Technical Guide

Executive Summary

As the demand for highly specific branched aliphatic ketones grows within the flavor, fragrance, and advanced materials sectors, understanding the precise synthetic and analytical profiles of these molecules is paramount. 7-Ethyl-2-methyl-4-nonanone (CAS: 6628-29-1) serves as a prime model for sterically hindered, branched ketones. This whitepaper provides an in-depth, self-validating methodological guide for the synthesis, characterization, and application of 7-ethyl-2-methyl-4-nonanone, designed for senior researchers and drug development professionals.

Chemical Identity & Structural Properties

7-Ethyl-2-methyl-4-nonanone is a highly branched aliphatic ketone. Its structure—featuring an isobutyl group on one side of the carbonyl and a 3-ethylpentyl group on the other—imparts significant steric hindrance, which directly influences its physical properties, reactivity, and olfactory profile[1].

Table 1: Quantitative Chemical and Physical Data

| Property | Value | Source / Validation |

|---|---|---|

| IUPAC Name | 7-ethyl-2-methylnonan-4-one | PubChem[2] |

| CAS Number | 6628-29-1 | CymitQuimica[1] |

| Molecular Formula | C₁₂H₂₄O | PubChem[2] |

| Molecular Weight | 184.32 g/mol | PubChem[2] |

| XLogP3 (Lipophilicity) | 3.9 | PubChem[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |

| Odor Profile | Fruity, sweet | CymitQuimica[1] |

| Environmental Hazard | Aquatic Chronic 3 (H412) | ECHA / PubChem[2] |

Mechanistic Synthesis: The Weinreb Amide Pathway

The synthesis of branched ketones from simple precursors often suffers from over-alkylation. If a standard Grignard reagent is added directly to an ester or acyl chloride, the resulting ketone intermediate is more electrophilic than the starting material, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol.

To bypass this, we utilize the Weinreb Amide route [3]. By converting 3-methylbutanoic acid (isovaleric acid) into its N-methoxy-N-methylamide (Weinreb amide), the subsequent addition of the Grignard reagent (3-ethylpentylmagnesium bromide) forms a stable, 5-membered cyclic chelate. This tetrahedral intermediate is locked in place by magnesium coordination and resists further nucleophilic attack until it is intentionally collapsed via acidic workup.

Figure 1: Synthesis workflow of 7-ethyl-2-methyl-4-nonanone via the Weinreb amide pathway.

Figure 2: Logical flow of Weinreb amide chelation preventing over-alkylation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that the bench scientist can confirm the success of each intermediate step before proceeding.

Step 1: Preparation of 3-Ethylpentylmagnesium Bromide

-

Causality: Tetrahydrofuran (THF) is selected over diethyl ether because its higher boiling point (66 °C) provides the necessary thermal energy to initiate the relatively sluggish, branched alkyl halide, 1-bromo-3-ethylpentane[4]. Furthermore, THF acts as a stronger coordinating ligand, stabilizing the resulting Grignard reagent.

-

Procedure: To a flame-dried flask containing magnesium turnings (1.1 eq) in anhydrous THF, add a single crystal of iodine. Slowly add 1-bromo-3-ethylpentane (1.0 eq) dropwise.

-

Self-Validation Checkpoint: The initiation is confirmed by the fading of the iodine color, a spontaneous exothermic reaction (solvent refluxing autonomously), and the transition of the mixture from clear to a turbid gray as the magnesium is consumed.

Step 2: Nucleophilic Acyl Substitution

-

Causality: The reaction is initiated at 0 °C to control the exothermic nucleophilic attack, then warmed to room temperature to ensure complete conversion to the tetrahedral chelate.

-

Procedure: In a separate flask, dissolve N-methoxy-N-methyl-3-methylbutanamide (0.9 eq) in anhydrous THF and cool to 0 °C. Add the freshly prepared Grignard reagent dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The disappearance of the UV-active Weinreb amide spot ( Rf≈0.4 ) and the emergence of a new spot ( Rf≈0.6 ) that stains strongly with vanillin/H₂SO₄ confirms the formation of the intermediate.

Step 3: Quench and Isolation

-

Causality: A mildly acidic quench is required to break the magnesium-oxygen/nitrogen bonds of the chelate, collapsing it into the final ketone.

-

Procedure: Cool the mixture to 0 °C and carefully quench with 1M aqueous HCl. Extract the aqueous layer with diethyl ether ( 3× ). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Analytical Characterization

To verify the structural integrity of the synthesized 7-ethyl-2-methyl-4-nonanone, the following analytical signatures must be confirmed:

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the highly branched nature of the molecule, Electron Ionization (EI) MS will yield highly predictable fragmentation patterns:

-

Molecular Ion: A weak but visible peak at m/z 184 [M]+ [2].

-

α -Cleavage: Cleavage adjacent to the carbonyl will yield two distinct acylium ions. Loss of the isobutyl radical yields a fragment at m/z 127. Loss of the 3-ethylpentyl radical yields a highly stable isovaleryl cation at m/z 85 (likely the base peak).

-

McLafferty Rearrangement: Because both sides of the ketone possess γ -hydrogens, dual McLafferty rearrangements are possible, leading to the loss of propene ( m/z 142) and the loss of 3-ethyl-1-pentene ( m/z 86).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): The isobutyl group will present a distinct doublet integrating to 6H around δ 0.9 ppm for the terminal methyls, and a multiplet around δ 2.1 ppm for the methine proton. The ethyl branch will contribute to a complex overlapping multiplet region ( δ 1.2 - 1.6 ppm).

-

¹³C NMR (CDCl₃): The defining feature will be the carbonyl carbon resonance appearing far downfield, typically between δ 208 - 212 ppm, confirming the presence of the ketone.

Applications & Environmental Health and Safety (EHS)

Industry Applications

Due to its moderate volatility and distinct fruity/sweet olfactory profile[1], 7-ethyl-2-methyl-4-nonanone is highly valued in the fragrance and flavoring industries . Its branched nature prevents rapid oxidation, making it a stable top-to-middle note in perfumery. In material science, highly branched ketones of this molecular weight ( XLogP3=3.9 )[2] are investigated as specialty plasticizers and hydrophobic solvents for polymer synthesis.

EHS & Disposal Protocols

According to the European Chemicals Agency (ECHA) and GHS classifications, this compound is designated as Aquatic Chronic 3 (H412) : Harmful to aquatic life with long-lasting effects[2].

-

Protocol: It is strictly prohibited to dispose of aqueous washes from the synthesis down standard drains. All biphasic waste generated during the acidic quench and extraction must be sequestered in designated halogenated/organic-contaminated waste receptacles and incinerated according to local environmental regulations.

References

-

7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem. Available at:[Link]

-

Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling-Redox Isomerization Mediated by Formate - PubMed Central (NIH). Available at:[Link]

Sources

- 1. CAS 6628-29-1: 7-Ethyl-2-methyl-4-nonanone | CymitQuimica [cymitquimica.com]

- 2. 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling-Redox Isomerization Mediated by Formate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 7-Ethyl-2-methyl-4-nonanone

Executive Summary

7-Ethyl-2-methyl-4-nonanone (CAS: 6628-29-1) is a specialized branched aliphatic ketone utilized as a highly lipophilic building block and aroma chemical in pharmaceutical synthesis and fragrance development[1]. Characterized by its C12 backbone, the molecule's unique structural topology—featuring both an isobutyl group and an ethyl branch—imparts significant steric hindrance around the carbonyl center. This whitepaper provides drug development professionals and synthetic chemists with an authoritative guide on the physicochemical profiling, mechanistic safety, and validated handling protocols for this compound.

Physicochemical Profiling & Structural Implications

Understanding the macroscopic behavior and reactivity of 7-ethyl-2-methyl-4-nonanone requires a rigorous analysis of its molecular descriptors. The table below summarizes the core quantitative data and the physical causality dictating its handling requirements.

| Property | Value | Mechanistic Implication |

| IUPAC Name | 2[2] | Defines the exact branching topology, which dictates the steric trajectory required for nucleophilic attack at the C4 position. |

| Molecular Formula | C12H24O[3] | The high carbon-to-oxygen ratio dictates profound lipophilicity and poor aqueous solubility. |

| Molecular Weight | 184.32 g/mol [3] | Standard mass for mid-sized aliphatic building blocks utilized in API synthesis. |

| Appearance | Colorless to pale yellow liquid[1] | Allows visual validation of purity; degradation or unwanted oxidation often presents as distinct yellowing[1]. |

| XLogP3-AA | ~3.9[3] | High partition coefficient; the compound readily crosses lipid bilayers, necessitating strict dermal PPE to prevent systemic absorption. |

Mechanistic Toxicology & Safety Profile

The primary hazard associated with 7-ethyl-2-methyl-4-nonanone is its environmental toxicity. Under the Globally Harmonized System (GHS), it is classified as Aquatic Chronic 3 (H412): Harmful to aquatic life with long-lasting effects [4].

-

Causality of Toxicity : The H412 classification is a direct consequence of the molecule's high lipophilicity (XLogP3 ~3.9) combined with its branched aliphatic tail[3]. The branching inhibits rapid β-oxidation by environmental microbes, leading to environmental persistence. Concurrently, the polar carbonyl group ensures the molecule remains sufficiently bioavailable in aqueous ecosystems to partition into and disrupt the lipid membranes of aquatic organisms[4].

-

Chemical Incompatibilities : As an aliphatic ketone, the compound is susceptible to oxidation. Contact with strong oxidizing agents (e.g., hydrogen peroxide, concentrated nitric acid, peracids) must be strictly avoided. Exposure to these agents can trigger an exothermic Baeyer-Villiger oxidation, generating esters and releasing thermal energy that could lead to runaway reactions[1].

Environmental Risk Management: Self-Validating Waste Disposal

Due to its H412 designation, aqueous waste streams containing 7-ethyl-2-methyl-4-nonanone cannot be discharged into standard municipal wastewater[4].

Protocol: Aqueous Waste Segregation

-

Solvent Extraction : Post-reaction, extract the aqueous layer with a non-polar solvent (e.g., heptane or ethyl acetate) three consecutive times. Causality: This forces the highly lipophilic ketone to partition out of the water and into the organic phase.

-

Phase Segregation : Route the combined organic phases to a designated "Halogen-Free Organic Waste" carboy strictly destined for high-temperature incineration.

-

Self-Validation (TOC Analysis) : Before discharging the remaining aqueous raffinate, sample a 5 mL aliquot and analyze it via a Total Organic Carbon (TOC) analyzer.

-

Validation Metric: The aqueous waste must register < 5 ppm TOC before it is cleared for standard aqueous disposal. If TOC remains > 5 ppm, repeat Step 1 to prevent environmental contamination.

-

Synthetic Utility: Chemoselective Reductive Amination

In drug development, 7-ethyl-2-methyl-4-nonanone serves as an excellent precursor for synthesizing highly lipophilic, branched alkylamines. However, the steric bulk of the isobutyl and ethyl groups requires careful selection of reagents to ensure high yields.

Step-by-Step Methodology:

-

Imine Formation : Combine 7-ethyl-2-methyl-4-nonanone (1.0 eq) with the target primary amine (1.2 eq) in anhydrous dichloromethane.

-

Causality: A Lewis acid catalyst (e.g., Titanium(IV) chloride, TiCl4) is required. The steric hindrance around the C4 carbonyl prevents spontaneous imine formation; TiCl4 strongly activates the carbonyl carbon for nucleophilic attack while simultaneously acting as a dehydrating agent to irreversibly drive the equilibrium forward.

-

-

Self-Validation (GC-MS) : Pull a 50 µL aliquot, quench in aqueous NaHCO3, extract with hexane, and inject into the GC-MS.

-

Validation Metric: The reaction is complete when the molecular ion peak at m/z 184 (the parent ketone)[3] is fully consumed and replaced by the imine mass peak. Do not proceed to reduction until this is confirmed; premature reduction will yield a secondary alcohol byproduct.

-

-

Mild Reduction : Cool the reaction to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

-

Causality: NaBH(OAc)3 is chosen over stronger hydrides (like LiAlH4) because it is chemoselective for the iminium intermediate and tolerates the steric bulk without causing over-reduction or cleaving sensitive functional groups elsewhere on the molecule.

-

-

Isolation : Quench with 1N NaOH, separate the organic layer to isolate the product, and immediately apply the H412 waste management protocol (Section 4) to the aqueous layer.

Workflow Visualization

Workflow for the chemoselective reductive amination of 7-ethyl-2-methyl-4-nonanone & waste handling

References

-

Title : 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem - NIH Source : nih.gov URL :[Link]

-

Title : ECHA CHEM: 7-ETHYL-2-METHYL-4-NONANONE Source : europa.eu URL :[Link]

Sources

13C NMR Spectral Analysis and Structural Validation of 7-Ethyl-2-methyl-4-nonanone: A Methodological Guide

Executive Summary

In the realm of structural elucidation and drug development, the accurate characterization of branched aliphatic ketones requires rigorous analytical frameworks. 7-Ethyl-2-methyl-4-nonanone (CAS: 6628-29-1), a C12 aliphatic ketone, presents a unique structural topology characterized by high conformational flexibility and internal symmetry[1].

As a Senior Application Scientist, I approach NMR not merely as a routine analytical tool, but as a rigorous exercise in physical chemistry. This whitepaper provides an in-depth, self-validating methodology for acquiring and interpreting the quantitative 13 C NMR (qNMR) spectrum of 7-ethyl-2-methyl-4-nonanone. By detailing the causality behind our experimental parameters—from T1 relaxation delays to inverse-gated WALTZ-16 decoupling—this guide ensures that researchers can achieve absolute structural confidence.

Structural Elucidation & Symmetry-Driven Signal Prediction

Before placing a sample in the magnet, a robust theoretical framework must be established. 7-Ethyl-2-methyl-4-nonanone ( C12H24O ) possesses 12 carbon atoms. However, a superficial expectation of 12 distinct 13 C signals ignores the molecule's inherent symmetry.

A topological analysis reveals two critical features:

-

C2 Isopropyl Group: The methine carbon at C2 is bonded to two identical methyl groups (C1 and C1'). Because there are no chiral centers in the molecule, these methyl groups are enantiotopic and chemically equivalent (isochronous) in an achiral solvent like CDCl3 .

-

C7 Branching Point: The methine carbon at C7 is bonded to the main chain and two identical ethyl groups (C8-C9 and the C7-substituent). Consequently, C7 is achiral, rendering the two ethyl groups enantiotopic and isochronous.

Due to this symmetry, the 12 carbons will resolve into exactly 9 distinct signals . Table 1 summarizes the predicted chemical shifts and the structural causality governing their resonance frequencies.

Table 1: Predicted 13 C NMR Chemical Shifts for 7-Ethyl-2-methyl-4-nonanone

| Carbon Position | Environment Type | DEPT-135 Phase | Predicted Shift (ppm) | Structural Causality & Rationale |

| C4 | Carbonyl ( C=O ) | None (Quat.) | ~ 211.0 | Heavily deshielded by the highly electronegative oxygen; falls within the typical dialkyl ketone range. |

| C3 | Methylene ( CH2 ) | Negative | ~ 51.8 | Alpha to the carbonyl and adjacent to a bulky, branched isopropyl methine (C2), causing significant deshielding. |

| C5 | Methylene ( CH2 ) | Negative | ~ 41.5 | Alpha to the carbonyl, but adjacent to an unbranched methylene (C6), resulting in standard alpha-shift. |

| C7 | Methine ( CH ) | Positive | ~ 38.5 | Branched methine center bonded to two equivalent ethyl groups. |

| C6 | Methylene ( CH2 ) | Negative | ~ 26.5 | Beta to the carbonyl, bridging the C5 and C7 environments. |

| C8, C8' | Methylene ( CH2 ) | Negative | ~ 25.5 | Enantiotopic ethyl CH2 groups; chemically equivalent yielding a single 2-carbon intensity signal. |

| C2 | Methine ( CH ) | Positive | ~ 24.5 | Isopropyl methine, adjacent to C3. |

| C1, C1' | Methyl ( CH3 ) | Positive | ~ 22.6 | Enantiotopic isopropyl methyls; chemically equivalent yielding a single 2-carbon intensity signal. |

| C9, C9' | Methyl ( CH3 ) | Positive | ~ 10.8 | Enantiotopic terminal ethyl methyls; highly shielded. |

Experimental Workflow: Self-Validating qNMR Protocol

To transition from theoretical prediction to empirical proof, every protocol must act as a self-validating system. The following step-by-step methodology guarantees that the resulting 13 C spectrum is strictly quantitative, allowing integration values to serve as an internal validation of the molecule's symmetry.

Step 1: Sample Preparation & Shimming

Dissolve 50-100 mg of high-purity 7-ethyl-2-methyl-4-nonanone in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Accurate shimming is essential for quantitative NMR; poor magnetic field homogeneity will result in broad, unsymmetrical peaks that distort integration[2].

Step 2: T1 Relaxation Estimation (Inversion Recovery)

Protocol: Execute an inversion-recovery pulse sequence ( 180∘−τ−90∘−Acq ) to estimate the longitudinal relaxation time ( T1 ) of the carbons. Causality: 13 C nuclei have a low gyromagnetic ratio and relax slowly. Quaternary carbons, such as the C4 carbonyl, lack directly attached protons to facilitate dipole-dipole relaxation, often exhibiting T1 values exceeding 10-20 seconds[3]. If the recycle delay ( d1 ) is too short, the C4 signal will saturate, destroying the quantitative relationship between peak area and carbon count. The d1 must be set to ≥5×T1 of the slowest relaxing nucleus to ensure >99% return to thermal equilibrium[3].

Step 3: Inverse-Gated WALTZ-16 Decoupling

Protocol: Configure the spectrometer to utilize an inverse-gated heteronuclear decoupling sequence using the WALTZ-16 composite pulse scheme[4]. Causality: 1H−13C scalar couplings split carbon signals, drastically reducing signal-to-noise (S/N). WALTZ-16 broadband decoupling collapses these multiplets into sharp singlets[4]. However, continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the integration of protonated carbons while leaving quaternary carbons (C4) unenhanced. By gating the decoupler ON only during the brief acquisition time and OFF during the long relaxation delay, NOE is completely suppressed[2]. This ensures peak integrals accurately reflect the stoichiometric ratios of the carbon environments.

Step 4: Acquisition & FID Processing

Protocol: Acquire a minimum of 512 transients. During processing, apply an exponential window function with a Line Broadening (LB) of 1.0 to 1.5 Hz prior to Fourier Transformation[2]. Causality: Due to the low natural abundance of 13 C (1.1%), the Free Induction Decay (FID) is often dominated by noise in its later stages. Exponential apodization artificially dampens this noise. While it slightly broadens the peaks, the resulting S/N enhancement is absolutely critical for accurately integrating the low-intensity quaternary C4 signal[2].

Workflow Visualization

The logical relationship between parameter selection and structural validation is mapped in the diagram below.

Workflow for self-validating quantitative 13C NMR acquisition and structural assignment.

Mechanistic Insights into Signal Assignment & Validation

A hallmark of a self-validating system is orthogonal cross-verification. Once the quantitative 13 C spectrum is acquired, we run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment.

The DEPT-135 pulse sequence manipulates the polarization transfer from 1H to 13C based on the number of attached protons. The validation loop closes when the empirical data perfectly aligns with our topological predictions:

-

Quaternary Confirmation: The C4 carbonyl peak (~211 ppm) completely disappears in the DEPT-135 spectrum, verifying its identity.

-

Phase Validation: The spectrum yields exactly 4 positive peaks (corresponding to the CH and CH3 groups at C7, C2, C1/C1', and C9/C9') and exactly 4 negative peaks (corresponding to the CH2 groups at C3, C5, C6, and C8/C8').

-

Integration Validation: In the inverse-gated qNMR spectrum, the integrals of the C1/C1', C8/C8', and C9/C9' signals will be exactly double the integral of the C4 carbonyl, empirically proving the enantiotopic equivalence of the branched appendages.

By strictly adhering to this causally driven framework, researchers ensure that the spectral data for 7-ethyl-2-methyl-4-nonanone is not just observed, but mathematically and physically proven.

References

-

7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem - NIH National Institutes of Health (NIH) URL:[Link]

-

Basic Practical NMR Concepts Michigan State University (MSU) Chemistry URL:[Link]

-

Quantitative NMR Spectroscopy University of Oxford URL:[Link]

-

High Field In vivo 13C Magnetic Resonance Spectroscopy of Brain by Random Radiofrequency Heteronuclear Decoupling and Data Undersampling PubMed Central (PMC) - NIH URL:[Link]

Sources

- 1. 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. High Field In vivo 13C Magnetic Resonance Spectroscopy of Brain by Random Radiofrequency Heteronuclear Decoupling and Data Undersampling - PMC [pmc.ncbi.nlm.nih.gov]

mass spectrometry fragmentation of 7-Ethyl-2-methyl-4-nonanone

Mass Spectrometry Fragmentation Dynamics of 7-Ethyl-2-methyl-4-nonanone: A Mechanistic and Methodological Whitepaper

Executive Summary

In the realm of analytical chemistry and drug development, the structural elucidation of complex aliphatic ketones relies heavily on Electron Ionization Mass Spectrometry (EI-MS). As a Senior Application Scientist, I approach mass spectral interpretation not as a mere pattern-matching exercise, but as a predictable thermodynamic system. This whitepaper deconstructs the fragmentation dynamics of 7-Ethyl-2-methyl-4-nonanone (Molecular Weight: 184.32 g/mol )[1], detailing the causality behind its alpha-cleavages and sequential McLafferty rearrangements. Furthermore, it provides a self-validating experimental protocol to ensure high-fidelity data acquisition.

Molecular Architecture & Ionization Theory

7-Ethyl-2-methyl-4-nonanone (C₁₂H₂₄O) is an asymmetric aliphatic ketone. Its structure consists of a carbonyl group at the C4 position, flanked by an isobutyl group on the left and a 7-ethylnonyl group on the right[1].

Under standard 70 eV Electron Ionization, a high-energy electron ejects a non-bonding lone-pair electron from the carbonyl oxygen. This generates a localized, highly reactive radical cation — the molecular ion [M]+∙ at m/z 184[1]. Because aliphatic ketones are relatively unstable under hard ionization, the molecular ion peak is typically weak (<5% relative abundance), rapidly dissipating its internal energy through predictable unimolecular dissociation pathways.

Primary Fragmentation: Alpha-Cleavage and Stevenson's Rule

The most immediate relief of radical cation instability occurs via homolytic α -cleavage, where the C–C bond adjacent to the carbonyl group is broken. For 7-Ethyl-2-methyl-4-nonanone, this can occur on either side of the C4 carbonyl:

-

Pathway A (C3–C4 Cleavage): Loss of the isobutyl radical ( ∙C4H9 , 57 Da). This leaves the acylium ion fragment [O≡C−C7H15]+ at m/z 127 .

-

Pathway B (C4–C5 Cleavage): Loss of the 7-ethylnonyl radical ( ∙C7H15 , 99 Da). This leaves the isovaleryl cation fragment [C4H9−C≡O]+ at m/z 85 .

The Causality of Abundance: According to Stevenson's Rule, when a radical cation dissociates, the positive charge preferentially remains on the fragment with the lowest ionization energy. Because the larger 7-ethylnonyl radical (99 Da) is more polarizable and stable than the isobutyl radical (57 Da), its loss is thermodynamically favored. Consequently, the m/z 85 peak will be significantly more abundant than the m/z 127 peak, often presenting as the base peak of the spectrum.

Secondary Fragmentation: The McLafferty Rearrangements

A prominent fragment ion with an even m/z value in the mass spectrum of an aliphatic ketone is almost always the result of a McLafferty rearrangement[2]. This mechanism requires a carbonyl group and a hydrogen atom on a γ -carbon. The molecule forms a six-membered cyclic transition state, where the carbonyl oxygen abstracts the γ -hydrogen, followed by β -cleavage to expel a neutral alkene[3].

Because 7-Ethyl-2-methyl-4-nonanone possesses γ -hydrogens on both alkyl chains, it undergoes a complex cascade:

-

Left-Chain (Isobutyl) McLafferty: The oxygen abstracts a hydrogen from the terminal methyls of the isobutyl group. Cleavage of the C2–C3 bond expels neutral propene (C₃H₆, 42 Da), yielding an enol radical cation at m/z 142 .

-

Right-Chain (7-Ethylnonyl) McLafferty: The oxygen abstracts the single γ -hydrogen on C7. Cleavage of the C5–C6 bond expels neutral 2-ethyl-1-butene (C₆H₁₂, 84 Da), yielding an enol radical cation at m/z 100 .

-

The Double McLafferty Rearrangement: The m/z 142 fragment can tautomerize back to a ketone (structurally equivalent to 4-methyl-2-pentanone) and undergo a second McLafferty rearrangement on the right chain, losing 84 Da. This dual-loss pathway (184 - 42 - 84) yields the classic m/z 58 ion ( [C3H6O]+∙ ), a definitive hallmark of aliphatic ketones with dual γ -hydrogens[3][4].

Figure 1: Logical fragmentation pathways of 7-Ethyl-2-methyl-4-nonanone under 70 eV EI-MS.

Quantitative Data Summary

The theoretical fragmentation profile is summarized below. This table serves as a reference matrix for identifying the compound in unknown complex mixtures.

| m/z | Fragment Assignment | Neutral Entity Lost | Mass Lost (Da) | Expected Relative Abundance |

| 184 | [M]+∙ (Molecular Ion) | None | 0 | Weak (< 5%) |

| 142 | [M−C3H6]+∙ | Propene | 42 | Moderate |

| 127 | [M−C4H9]+ | Isobutyl radical | 57 | Low-Moderate |

| 100 | [M−C6H12]+∙ | 2-Ethyl-1-butene | 84 | Moderate |

| 85 | [M−C7H15]+ | 7-Ethylnonyl radical | 99 | High (Base Peak) |

| 58 | [C3H6O]+∙ | Propene + 2-Ethyl-1-butene | 126 | High |

| 57 | [C4H9]+ | Isobutyl cation (Secondary) | 127 | Moderate |

Self-Validating Experimental Protocol (GC-EI-MS)

Trustworthiness in mass spectrometry requires a self-validating system. The following protocol ensures that the observed m/z 58 and m/z 85 peaks are genuine structural artifacts and not the result of column bleed, carryover, or poor MS tuning[4].

Step 1: System Tuning & Calibration Before analysis, tune the quadrupole mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the calibration masses (m/z 69, 219, and 502) exhibit the correct relative abundance ratios and peak widths. This guarantees accurate mass assignment for the critical m/z 58 double-McLafferty ion.

Step 2: Sample Preparation Dilute the 7-Ethyl-2-methyl-4-nonanone standard in GC-grade hexane to a concentration of 50 ppm. Do not use ketone-based solvents (like acetone) to avoid solvent masking in the low m/z range.

Step 3: Blank Validation Inject 1 µL of pure GC-grade hexane using the method outlined in Step 4. Analyze the chromatogram to ensure a flat baseline and the absence of ghost peaks or siloxane column bleed (which typically presents at m/z 73 and 207).

Step 4: Chromatographic Separation

-

Column: 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: 1 µL injection volume, Split mode (20:1 ratio), Inlet temperature 250°C.

-

Oven Program: Hold at 60°C for 1 minute, ramp at 15°C/min to 280°C, hold for 3 minutes.

Step 5: EI-MS Data Acquisition

-

Ionization Energy: 70 eV (Standardized to match NIST library parameters).

-

Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.

-

Scan Range: m/z 35 to 300. (Starting at 35 avoids the bulk of air/water background while capturing the vital m/z 43 and 58 fragments).

Figure 2: Self-validating GC-MS experimental workflow for volatile ketone analysis.

References

- PubChem (NIH). "7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - Computed Properties." National Institutes of Health.

- BenchChem. "Spectroscopic Profile of 2-Undecanone: A Technical Guide." Benchchem.

- Pavia, D. L., et al. "Introduction to Spectroscopy." Googleapis.com.

- BenchChem. "Technical Support Center: Interpreting Complex Mass Spectra." Benchchem.

Sources

FT-IR Spectral Analysis of 7-Ethyl-2-methyl-4-nonanone: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, the accurate structural verification of intermediate compounds is a critical quality control step. 7-Ethyl-2-methyl-4-nonanone (CAS: 6628-29-1) is a highly branched aliphatic ketone with the molecular formula C₁₂H₂₄O[1]. This technical whitepaper provides an in-depth mechanistic analysis of its Fourier-Transform Infrared (FT-IR) spectrum. By deconstructing the vibrational modes of its specific functional groups—namely the isolated carbonyl core and the sterically hindered isobutyl/ethyl branches—this guide establishes a self-validating framework for spectral interpretation and experimental reproducibility.

Molecular Architecture & Vibrational Theory

To interpret the FT-IR spectrum accurately, one must first analyze the causality between the molecule's architecture and its infrared-active dipole moment changes. 7-Ethyl-2-methyl-4-nonanone consists of a central carbonyl group (C=O) flanked by an isobutyl group (C1-C3) and a branched heptyl chain.

-

The Carbonyl Harmonic Oscillator: Because the molecule lacks any adjacent double bonds or aromatic rings, the C=O bond does not experience resonance-induced electron delocalization. Consequently, the bond retains its full double-bond character and high force constant, anchoring the stretching frequency at the standard aliphatic ketone benchmark of ~1715 cm⁻¹ [2].

-

Gem-Dimethyl Vibrational Coupling: The C2 position features a methyl group, creating an isobutyl moiety (-CH₂-CH(CH₃)₂). The spatial proximity of the two methyl groups on the same methine carbon leads to mechanical coupling of their symmetric bending vibrations (umbrella mode). This interaction splits the typical 1375 cm⁻¹ methyl bending band into a distinct doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹ [3].

Caption: Core functional groups and their corresponding primary IR vibrational modes.

Experimental Methodology: ATR-FTIR Protocol

For liquid aliphatic ketones, Attenuated Total Reflectance (ATR) FT-IR is the gold standard. It eliminates the need for KBr pellet pressing or precise pathlength control required in transmission cells, preventing detector saturation from the intensely absorbing carbonyl band [4].

Step-by-Step Self-Validating Workflow:

-

Crystal Preparation: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol. Wipe with a lint-free tissue and allow to air-dry completely.

-

Background Acquisition: Collect a background interferogram (air) using 32 co-added scans at a resolution of 4 cm⁻¹. Self-Validation: Ensure the background spectrum shows stable baseline noise without residual solvent peaks.

-

Sample Application: Deposit 1–2 drops of neat, liquid 7-ethyl-2-methyl-4-nonanone directly onto the ATR crystal. Ensure the liquid completely covers the active evanescent wave area [5].

-

Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ under the exact same parameters as the background (32 scans, 4 cm⁻¹ resolution).

-

System Purge & Clean: Recover the sample if necessary, then clean the crystal with isopropanol. Run a subsequent blank scan to verify zero cross-contamination.

Caption: Workflow for obtaining and processing an ATR-FTIR spectrum of a liquid sample.

Spectral Deconvolution & Quantitative Peak Assignment

The following table summarizes the quantitative spectral data expected for pure 7-ethyl-2-methyl-4-nonanone.

| Wavenumber Region (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Relative Intensity |

| 2960 – 2950 | Asymmetric C-H stretch | -CH₃ (Terminal methyls) | Strong |

| 2930 – 2920 | Asymmetric C-H stretch | -CH₂- (Methylene backbone) | Strong |

| 2875 – 2865 | Symmetric C-H stretch | -CH₃ (Terminal methyls) | Medium |

| 2855 – 2850 | Symmetric C-H stretch | -CH₂- (Methylene backbone) | Medium |

| 1720 – 1710 | C=O stretch | Aliphatic Ketone Core | Very Strong |

| 1465 – 1450 | C-H bending (scissoring) | -CH₂- and asymmetric -CH₃ | Medium |

| 1385 & 1365 | C-H bending (umbrella) | gem-Dimethyl (Isobutyl group) | Medium (Distinct Doublet) |

| 1170 – 1150 | C-C-C stretch | Ketone skeletal vibration | Weak to Medium |

Mechanistic Insights into Spectral Shifts

Understanding why peaks appear where they do prevents misinterpretation of impurities or structural isomers.

-

Absence of O-H and N-H Bands: A pure sample of 7-ethyl-2-methyl-4-nonanone will show a completely flat baseline in the 3600–3200 cm⁻¹ region. If a broad peak appears here, it is a self-validating indicator of either atmospheric water contamination (poor background subtraction) or the presence of unreacted alcohol precursors from the synthesis pipeline.

-

The 1715 cm⁻¹ Carbonyl Anchor: Conjugated ketones (e.g., enones) shift the C=O peak down to ~1680 cm⁻¹ due to resonance lowering the bond order. Because 7-ethyl-2-methyl-4-nonanone is fully saturated, the electron density is localized, maintaining a rigid C=O bond that vibrates at higher energy [2]. Minor overtone bands of this intense stretch may appear around 3430 cm⁻¹; these are sharp and weak, and must not be confused with an O-H stretch.

-

Fingerprint Region Complexity: The highly branched nature of the molecule (an ethyl group at C7 and a methyl group at C2) creates a complex skeletal C-C stretching environment in the 1300–900 cm⁻¹ region. The C-C-C stretch specifically associated with the ketone linkage typically manifests as a medium-intensity band near 1160 cm⁻¹ [5].

Data Processing & Self-Validating Quality Control

Raw interferogram data from an ATR-FTIR requires specific mathematical transformations to be comparable to legacy transmission spectra libraries:

-

ATR Correction Algorithm: In ATR spectroscopy, the penetration depth of the infrared evanescent wave is directly proportional to the wavelength. Therefore, peaks at lower wavenumbers (e.g., the 1385/1365 cm⁻¹ doublet) will appear artificially more intense than the high-frequency C-H stretches (~2900 cm⁻¹). Applying an ATR correction normalizes the relative intensities [4].

-

Atmospheric Compensation: Even with a recent background scan, fluctuations in ambient CO₂ (2350 cm⁻¹) and H₂O vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) can superimpose on the spectrum. Software-driven atmospheric compensation should be applied to flatten these regions, ensuring they do not mask the critical gem-dimethyl bending modes.

References

-

PubChem - NIH . "7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923". National Center for Biotechnology Information. Available at:[Link]

-

Plutusias . "UNIT - VIBRATIONAL SPECTROSCOPY". Available at:[Link]

-

ResearchGate . "A Study on Oil Extraction from Albanian Chamomile and Characterization by IR Spectroscopy". Available at:[Link]

-

MDPI . "How Low Can It Go? ATR-FTIR Characterization of Compounds Isolated from Ginger at the Nanogram Level". Molecules. Available at:[Link]

-

Chemistry LibreTexts . "4.2: IR Spectroscopy". Physical Methods in Chemistry and Nano Science. Available at:[Link]

Sources

- 1. 7-Ethyl-2-methyl-4-nonanone | C12H24O | CID 246923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. plutusias.com [plutusias.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How Low Can It Go? ATR-FTIR Characterization of Compounds Isolated from Ginger at the Nanogram Level [mdpi.com]

Methodological & Application

Application Note & Protocol: Synthesis of 7-Ethyl-2-methyl-4-nonanone via Organocuprate Addition

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Organocuprates in Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the vast arsenal of synthetic methodologies, the 1,4-conjugate addition of organocuprates, often referred to as Gilman reagents, to α,β-unsaturated carbonyl compounds stands out for its high efficiency and selectivity.[1][2][3] Unlike more reactive organometallic reagents such as Grignard or organolithium reagents that typically favor 1,2-addition to the carbonyl carbon, organocuprates exhibit a pronounced preference for attacking the β-carbon of a conjugated system.[1][4] This unique reactivity profile, termed "soft" nucleophilicity, makes them indispensable tools for the synthesis of a wide array of organic molecules, including pharmaceuticals and natural products.[5][6]

This application note provides a comprehensive guide to the synthesis of 7-Ethyl-2-methyl-4-nonanone, a valuable ketone intermediate, utilizing the conjugate addition of lithium diethylcuprate to 2-methyl-2-hepten-4-one. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental protocol, and provide insights into the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insights: The 1,4-Conjugate Addition Pathway

The conjugate addition of a Gilman reagent to an α,β-unsaturated ketone proceeds through a well-established mechanistic pathway.[1][7] The resonance stabilization of the α,β-unsaturated system renders the β-carbon electrophilic, making it susceptible to nucleophilic attack.[1]

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The diorganocopper anion, acting as the nucleophile, attacks the electrophilic β-carbon of the α,β-unsaturated ketone.[7]

-

Enolate Formation: This attack leads to the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.[1][8]

-